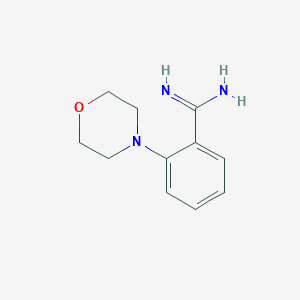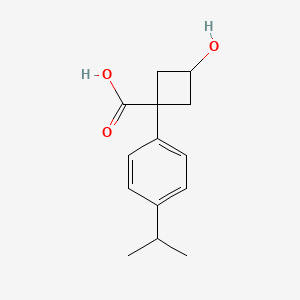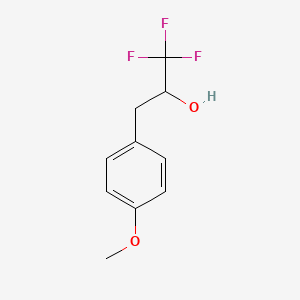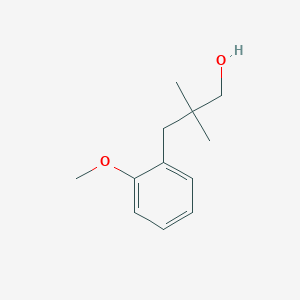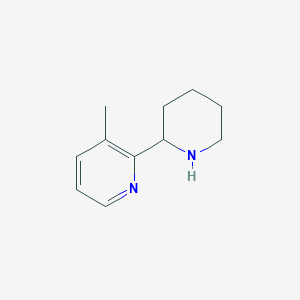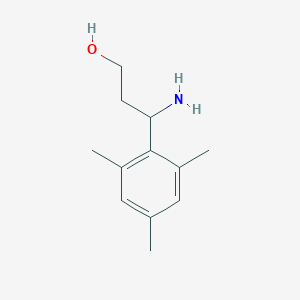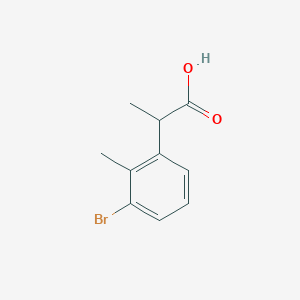![molecular formula C7H12ClNO2 B13601659 2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13601659.png)
2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid hydrochloride is a chemical compound with a unique structure that includes a cyclopentene ring substituted with an amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentene derivative.
Amination: The cyclopentene derivative undergoes amination to introduce the amino group at the desired position.
Acetic Acid Introduction: The acetic acid moiety is introduced through a series of reactions, often involving the use of acetic anhydride or other acylating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives.
Substitution: The amino group and other functional groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetic acid moiety can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid
- **2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid ethyl ester
- **2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid tert-butyl ester
Uniqueness
2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability. This makes it more suitable for certain applications compared to its non-salt counterparts.
Properties
Molecular Formula |
C7H12ClNO2 |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c8-6-2-1-5(3-6)4-7(9)10;/h1-2,5-6H,3-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1 |
InChI Key |
MFFQPAXZJKBYJI-IBTYICNHSA-N |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1N)CC(=O)O.Cl |
Canonical SMILES |
C1C(C=CC1N)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


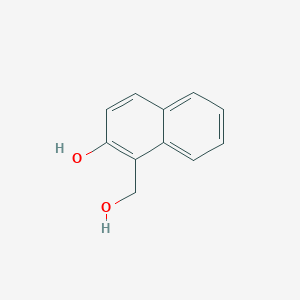
![2-[(2-Ethoxyphenyl)methyl]oxirane](/img/structure/B13601582.png)
